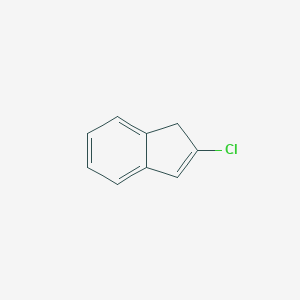
2-chloro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1H-indene is an organic compound belonging to the indene family, characterized by a fused bicyclic structure consisting of a benzene ring fused to a five-membered ring The presence of a chlorine atom at the second position of the indene ring distinguishes it from other indene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-indene can be achieved through several methods. One common approach involves the chlorination of indene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically proceeds via electrophilic aromatic substitution, where the chlorine atom is introduced at the second position of the indene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indanone derivatives.
Reduction: Reduction reactions can convert this compound to 2-chloroindane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: Indanone derivatives.
Reduction: 2-Chloroindane.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-1H-indene involves its interaction with various molecular targets. The chlorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the interactions being studied.
Comparaison Avec Des Composés Similaires
Indene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Bromo-1H-indene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
1H-Indene: The parent compound without any halogen substitution.
Uniqueness: 2-Chloro-1H-indene’s uniqueness lies in its specific reactivity due to the chlorine atom, which can be exploited in various synthetic and research applications. Its distinct properties make it a valuable compound in the development of new materials and pharmaceuticals.
Propriétés
IUPAC Name |
2-chloro-1H-indene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c10-9-5-7-3-1-2-4-8(7)6-9/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEIRQWDSJIQKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


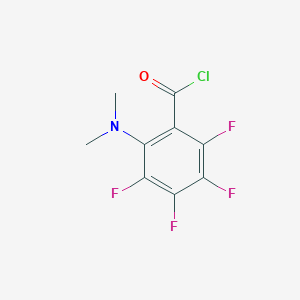
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
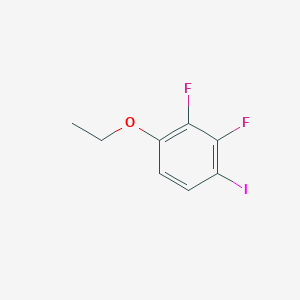

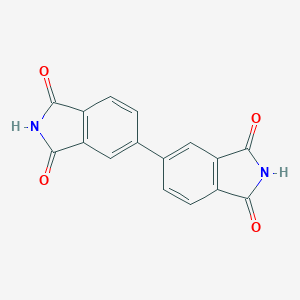
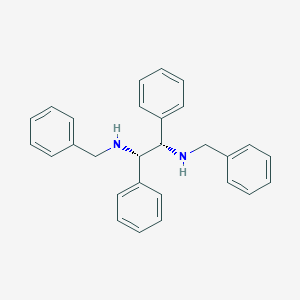





![3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B178490.png)
